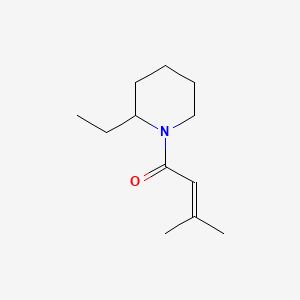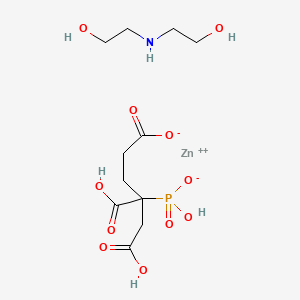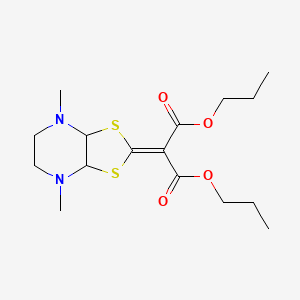
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester is a complex organic compound with the molecular formula C16H26N2O4S2 and a molecular weight of 374.5186 . This compound is characterized by its unique structure, which includes a dithiolo-pyrazine ring system. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dithiolo-pyrazine ring system and subsequent esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other dithiolo-pyrazine derivatives and esters of propanedioic acid. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
Propanedioic acid, (hexahydro-4,7-dimethyl-1,3-dithiolo(4,5-b)pyrazin-2-ylidene)-, dipropyl ester is unique due to its specific combination of functional groups and ring system. This gives it distinct chemical reactivity and potential for various applications that may not be achievable with other similar compounds .
Propriétés
Numéro CAS |
115816-67-6 |
|---|---|
Formule moléculaire |
C16H26N2O4S2 |
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
dipropyl 2-(4,7-dimethyl-3a,5,6,7a-tetrahydro-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedioate |
InChI |
InChI=1S/C16H26N2O4S2/c1-5-9-21-14(19)11(15(20)22-10-6-2)16-23-12-13(24-16)18(4)8-7-17(12)3/h12-13H,5-10H2,1-4H3 |
Clé InChI |
UOIDEMOWEJIQJA-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C(=C1SC2C(S1)N(CCN2C)C)C(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



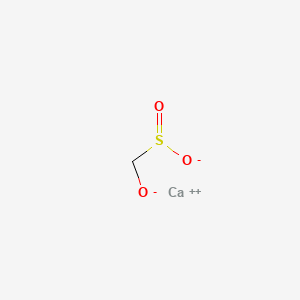
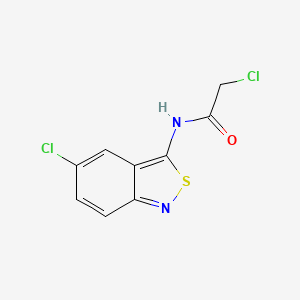
![[2-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)ethyl]guanidine monohydrochloride](/img/structure/B12704798.png)
![2-Aminoethylazanide;cobalt(3+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;(3-iminoisoindol-1-yl)azanide](/img/structure/B12704806.png)

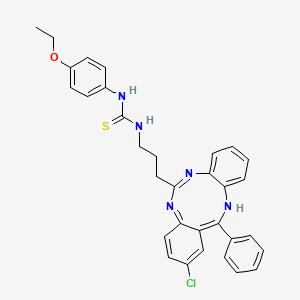


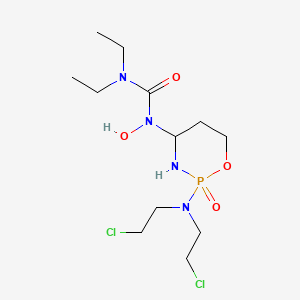
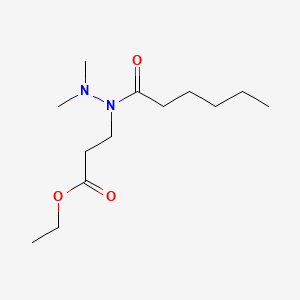
![2-(4-Aminophenyl)-5-[(2-tert-butyl-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12704849.png)
